![molecular formula C10H12FN B1308182 2-(4-Fluorophenyl)pyrrolidine CAS No. 72216-06-9](/img/structure/B1308182.png)
2-(4-Fluorophenyl)pyrrolidine
Overview
Description
2-(4-Fluorophenyl)pyrrolidine is a synthetic organic compound with the CAS Number: 72216-06-9 . It has a molecular weight of 165.21 . The compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 2-(4-Fluorophenyl)pyrrolidine, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 2-(4-Fluorophenyl)pyrrolidine is characterized by a five-membered pyrrolidine ring attached to a fluorophenyl group . The pyrrolidine ring is a nitrogen heterocycle, and its saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine derivatives, including 2-(4-Fluorophenyl)pyrrolidine, are used widely in medicinal chemistry to obtain compounds for the treatment of human diseases . They are also utilized as intermediates in drug research and development .Physical And Chemical Properties Analysis
2-(4-Fluorophenyl)pyrrolidine is a liquid at room temperature . It should be stored under inert gas in a dark place, sealed in dry, at 2-8°C .Scientific Research Applications
Drug Discovery
The pyrrolidine ring, which is a core structure of “2-(4-Fluorophenyl)pyrrolidine”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Biological Activity
Pyrrolidine derivatives are known to exhibit a wide range of biological activities. They have been reported to show antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities . These activities make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Enzyme Inhibition
Pyrrolidine derivatives also exhibit diverse enzyme inhibitory effects . This makes them potential candidates for the development of new drugs targeting specific enzymes.
Pharmacophore Groups
Some pyrrolidine derivatives are employed as pharmacophore groups . This means they can be used as a structural framework upon which to build more complex molecules with desired biological activities.
Anticancer Potential
Pyrrolidine thiosemicarbazone hybrids have been synthesized and evaluated for their in vitro anticancer potential against various cancer cell lines . This suggests that “2-(4-Fluorophenyl)pyrrolidine” could potentially be used as a starting point for the development of new anticancer drugs.
Organic Synthesis
“2-(4-Fluorophenyl)pyrrolidine” is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyestuffs .
Safety and Hazards
2-(4-Fluorophenyl)pyrrolidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .
Future Directions
Pyrrolidines, including 2-(4-Fluorophenyl)pyrrolidine, continue to be utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates . The discovery of potential therapeutic agents that utilize different modes of action is of utmost significance to circumvent the constraints of existing drugs .
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets in a way that is influenced by the stereochemistry of the molecule and the three-dimensional coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that the pyrrolidine ring and its derivatives have target selectivity . This suggests that the compound may interact with specific biochemical pathways based on its target selectivity.
Result of Action
It is known that the pyrrolidine ring and its derivatives have been used to obtain compounds for the treatment of human diseases . This suggests that the compound may have therapeutic effects at the molecular and cellular level.
Action Environment
It is recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
properties
IUPAC Name |
2-(4-fluorophenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCXMSDSTZZWAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397587 | |
Record name | 2-(4-Fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)pyrrolidine | |
CAS RN |
72216-06-9 | |
Record name | 2-(4-Fluorophenyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72216-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-fluorophenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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